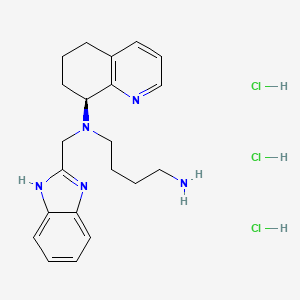

Mavorixafor (trihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mavorixafor (trihydrochloride) is an orally bioavailable CXCR4 antagonist . It’s a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors . It’s being developed by X4 Pharmaceuticals and has been tested in clinical trials for WHIM syndrome, melanoma, and renal cell carcinoma .

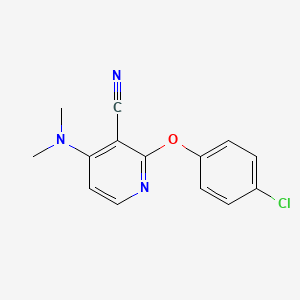

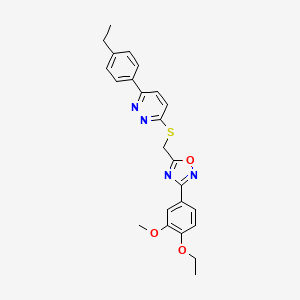

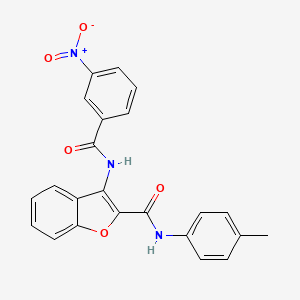

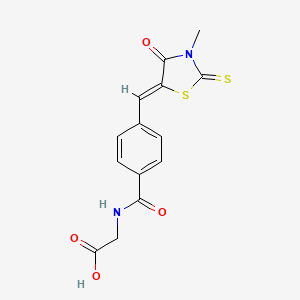

Molecular Structure Analysis

Mavorixafor (trihydrochloride) has a molecular formula of C21H30Cl3N5 and a molecular weight of 458.86 .Physical And Chemical Properties Analysis

Mavorixafor (trihydrochloride) is a light yellow to yellow solid . It should be stored at 4°C in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month in sealed storage, away from moisture .科学的研究の応用

Immune Cell Modulation in Melanoma

Mavorixafor, a CXCR4 chemokine receptor inhibitor, modulates immune cell trafficking. A study demonstrated its ability to enhance immune cell infiltration and activation in the tumor microenvironment (TME) of melanoma patients. This suggests potential benefits for melanoma treatment when combined with other therapies like pembrolizumab (Andtbacka et al., 2022).

Treatment of WHIM Syndrome

Mavorixafor showed promising results in treating WHIM (Warts, Hypogammaglobulinemia, Infections, Myelokathexis) syndrome, a rare primary immunodeficiency. It effectively mobilizes white blood cells from the bone marrow, leading to a decrease in infection rates and an improvement in symptoms related to WHIM syndrome (Dale et al., 2020).

Advanced Renal Cell Carcinoma Treatment

In a study involving patients with metastatic clear cell renal cell carcinoma (ccRCC) unresponsive to nivolumab monotherapy, mavorixafor combined with nivolumab showed potential antitumor activity. This combination therapy enhanced antitumor immune responses, indicating its potential for treating advanced ccRCC (Choueiri et al., 2021).

Peripheral White Blood Cell Count Increase

Mavorixafor's effectiveness extends to increasing peripheral white blood cell counts in various diseases. It has shown significant effects in enhancing total peripheral WBC counts and WBC subsets in patients with different disease states, including ccRCC, WHIM syndrome, and Waldenström's macroglobulinemia (Dale et al., 2021).

Waldenström's Macroglobulinemia Treatment

Studies on Waldenström's macroglobulinemia (WM) showed that mavorixafor, combined with ibrutinib, reduced IgM levels and enhanced the response to B-cell-targeted therapies. This combination was well tolerated and resulted in meaningful decreases in IgM levels, suggesting a potential role in treating WM (Treon et al., 2021).

作用機序

Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells . It’s specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro . It strongly inhibits viral infection by all CXCR4 using virus (including virus using CXCR4 alone and/or virus using CXCR4 and CCR5) in vitro .

将来の方向性

Mavorixafor (trihydrochloride) is being investigated for use/treatment in HIV infection . It’s also being studied for its potential to increase immune cell infiltration and inflammatory status of the tumor microenvironment in patients with melanoma . The company is on track to submit NDA for mavorixafor early in 2H 2023 .

特性

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H/t19-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHQTOSCZZCGHB-VLEZWVESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)

![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)

![2-Chloro-N-cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2980493.png)

![2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid](/img/structure/B2980494.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2980498.png)

![5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2980501.png)